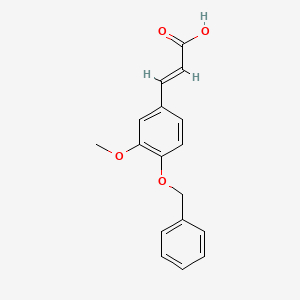

4-Benzyloxy-3-methoxycinnamic acid

描述

Contextualization within Cinnamic Acid Derivatives Research

Cinnamic acid, an unsaturated carboxylic acid, is a fundamental intermediate in the biosynthetic pathways of numerous secondary metabolites in plants, such as flavonoids and lignins. mdpi.com Its derivatives, which are structurally characterized by various substitutions on the phenyl ring, exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. nih.govnih.gov

The specific biological effect of a cinnamic acid derivative is profoundly influenced by the nature and position of its substituents. For instance, the naturally occurring compound ferulic acid, which is 4-hydroxy-3-methoxycinnamic acid, is a well-documented antioxidant. sigmaaldrich.com 4-Benzyloxy-3-methoxycinnamic acid is a direct synthetic derivative of ferulic acid, where the hydroxyl group at the 4-position is protected by a benzyl (B1604629) group. This "benzyloxy" moiety is not just a simple substitution; it represents a strategic chemical modification. In organic synthesis, a benzyl group is often employed as a protecting group for hydroxyl functions. This protection prevents the reactive hydroxyl group from interfering with subsequent chemical reactions, thereby enabling chemists to perform modifications on other parts of the molecule, such as the carboxylic acid group. This strategy significantly broadens the synthetic possibilities, allowing for the creation of a diverse array of esters, amides, and other complex structures that would be difficult to synthesize from unprotected ferulic acid. nih.govmdpi.com

Rationale for Investigating this compound and its Analogues

The primary rationale for the investigation of this compound is its utility as a versatile synthetic intermediate and a molecular scaffold. mdpi.com Its direct precursor, 4-benzyloxy-3-methoxybenzaldehyde (B140485), is a common starting material for constructing a wide range of heterocyclic and other complex organic molecules. orientjchem.orgsigmaaldrich.com By reacting this aldehyde, chemists can generate various molecular frameworks which are then tested for biological activity.

The core structure of this compound provides an excellent platform for drug design and development for several reasons:

Synthetic Accessibility: It can be readily prepared from commercially available starting materials like vanillin.

Structural Versatility: The presence of the cinnamic acid backbone with its modifiable carboxylic acid function, the double bond, and the aromatic ring, coupled with the stable benzyloxy group, allows for the systematic generation of large libraries of related compounds. mdpi.com

Bioisosteric Replacement: The core structure can be incorporated into larger molecules, where it can mimic the structure of endogenous ligands or other known drugs to interact with biological targets.

For example, 4-benzyloxy-3-methoxybenzaldehyde has been used to synthesize chalcone (B49325) derivatives, which are known for their pharmacological properties, including antimicrobial effects. orientjchem.org It has also been a key component in the synthesis of nih.govorientjchem.orgnih.govtriazolo[4,3-a]pyridine derivatives, a class of compounds recognized for a variety of biological activities including antibacterial, anti-inflammatory, and antiproliferative effects. mdpi.com Thus, the investigation of this compound is driven by its potential to unlock new chemical entities with therapeutic promise.

Scope and Objectives of Academic Research on this compound

The academic research centered on this compound is predominantly focused on synthetic and medicinal chemistry, with the overarching objective of discovering new lead compounds for drug development. The scope of this research can be summarized as follows:

Synthesis of Novel Derivatives: The primary objective is to use this compound and its aldehyde precursor as foundational scaffolds to synthesize novel series of compounds. This includes creating derivatives such as esters, amides, and more complex heterocyclic systems. For instance, research has focused on creating dihydropyrimidinone derivatives using a multicomponent reaction involving 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde, which bears a structural resemblance to the benzyloxy moiety. nih.gov

Biological Screening: Once synthesized, these new chemical entities are subjected to a battery of biological assays to determine their potential therapeutic activities. The screening is often targeted towards specific diseases based on the structural features of the newly synthesized molecules.

Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish a clear relationship between the chemical structure of the synthesized analogues and their biological activity. By systematically modifying different parts of the this compound scaffold and observing the corresponding changes in biological effect, researchers can identify the key structural features required for potency and selectivity. This knowledge guides the design of next-generation compounds with improved properties.

The research has explored various therapeutic areas, with a significant focus on anticancer and antimicrobial activities. For example, derivatives of ferulic acid have been investigated for their ability to induce apoptosis in cancer cells and for their antiviral properties. nih.govnih.gov While direct biological data on this compound itself is sparse in publicly available literature, the data from its derivatives underscore the fruitfulness of this research direction.

Below are tables summarizing some of the research findings on derivatives that share the core structural motifs of this compound.

Table 1: Anticancer Activity of Related Derivatives

| Compound Class | Specific Compound/Derivative | Cell Line | Activity | Citation |

|---|---|---|---|---|

| Porphyrin-ferulic acid derivative | Compound 7a | A549 (Lung carcinoma) | IC50 = 43.82 ± 2.50 µM | rsc.org |

Table 2: Enzyme Inhibitory Activity of Related Derivatives

| Compound Class | Specific Compound/Derivative | Target | Activity | Citation |

|---|

Table 3: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H16O4 | PubChem |

| Molecular Weight | 284.31 g/mol | PubChem |

| IUPAC Name | (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylic acid | PubChem |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Benzyloxy-3-methoxybenzaldehyde |

| 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde |

| 6-(benzyloxy)-4-methylquinolin-2(1H)-one |

| Cinnamic acid |

| Curcumin |

| Ferulic acid |

| Vanillin |

| Acetoacetanilide |

| Dihydropyrimidinone |

| Chalcone |

| nih.govorientjchem.orgnih.govTriazolo[4,3-a]pyridine |

| Urea |

| Thiourea |

| Porphyrin |

| Benzamide |

| Flavonoids |

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOBQOYHYGVEIR-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-95-6 | |

| Record name | 4-Benzyloxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 4 Benzyloxy 3 Methoxycinnamic Acid

Established Synthetic Pathways for 4-Benzyloxy-3-methoxycinnamic Acid

The construction of the this compound scaffold is primarily achieved through two well-established synthetic routes: the benzylation of a natural precursor and the condensation of an aldehyde with an active methylene (B1212753) compound.

The synthesis of this compound can be approached via two principal mechanistic pathways, depending on the starting materials.

The most common pathway begins with ferulic acid (4-hydroxy-3-methoxycinnamic acid). This method involves the O-benzylation of the phenolic hydroxyl group. The mechanism for this transformation is a Williamson ether synthesis . byjus.commasterorganicchemistry.com In this reaction, a base is used to deprotonate the acidic phenolic hydroxyl group of ferulic acid, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of benzyl (B1604629) chloride in a classic bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming the benzyl ether linkage. byjus.commasterorganicchemistry.comchem-station.com The reaction is typically performed in a polar aprotic solvent, such as acetone (B3395972) or DMF, which facilitates the SN2 mechanism. chem-station.comchemicalbook.com

An alternative synthetic route involves a Knoevenagel condensation . wikipedia.orgrsc.org This pathway starts with a different precursor, 4-benzyloxy-3-methoxybenzaldehyde (B140485), which is reacted with an active methylene compound like malonic acid. wikipedia.org The reaction is catalyzed by a weak base, such as pyridine (B92270) or triethylamine (B128534), often with piperidine (B6355638) as a co-catalyst. rsc.orgorganic-chemistry.org The base deprotonates the malonic acid to form a reactive enolate ion (a carbanion). This nucleophile then adds to the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound. wikipedia.orgresearchgate.net If malonic acid is used, the condensation is often followed by decarboxylation under the reaction conditions, particularly when pyridine is used as the solvent in what is known as the Doebner modification. wikipedia.orgorganic-chemistry.org

While the term nucleophilic acyl substitution is not the primary mechanism for the core synthesis of the parent acid, it is the fundamental mechanism for its subsequent derivatization into esters and amides, as discussed in section 2.2.1.

The integration of microwave irradiation technology has significantly optimized the synthesis of cinnamic acid derivatives, offering substantial improvements over conventional heating methods. nih.govscribd.com Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, which dramatically reduces reaction times and often leads to higher product yields and cleaner reactions with fewer byproducts. byjus.comrsc.org

For instance, in the closely related esterification of ferulic acid, a reaction that traditionally requires many hours of refluxing can be completed in mere minutes under microwave irradiation. mdpi.comresearchgate.net This acceleration is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to efficient and instantaneous localized heating that is not achievable with conventional oil baths. byjus.comscribd.com This green chemistry approach is not only faster but also more energy-efficient. wikipedia.org

The following table compares the efficiency of microwave-assisted synthesis versus conventional heating for the esterification of ferulic acid, a reaction analogous to the derivatization of this compound.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Ferulic Acid Esterification

This interactive table summarizes data from a study on the esterification of ferulic acid, highlighting the advantages of microwave-assisted synthesis.

| Entry | Alcohol | Method | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Microwave | 5 min | 94 |

| 2 | Ethanol | Conventional Heating | 16 h | 82 |

| 3 | n-Propanol | Microwave | 3 min | 96 |

| 4 | n-Propanol | Conventional Heating | 12 h | 85 |

| 5 | n-Butanol | Microwave | 3 min | 95 |

| 6 | n-Butanol | Conventional Heating | 12 h | 83 |

| 7 | Isopentyl alcohol | Microwave | 5 min | 92 |

| 8 | Isopentyl alcohol | Conventional Heating | 28 h | 75 |

Data sourced from Li, N.-G., et al. (2009). mdpi.comresearchgate.net

The choice of catalyst is critical in the synthesis of cinnamic acids, particularly for the Knoevenagel condensation pathway. Organic bases are typically employed to facilitate the reaction. A comparative analysis of different catalytic systems reveals significant differences in efficiency and reaction outcomes.

In the Knoevenagel condensation of aromatic aldehydes with malonic acid, pyridine has been the classical base catalyst. rsc.org However, due to its carcinogenicity, safer alternatives like aliphatic tertiary amines have been investigated. rsc.org Studies comparing triethylamine (TEA) with pyridine show that TEA can afford comparable yields, positioning it as a viable, less hazardous substitute. rsc.org The base plays a dual role, acting as a catalyst to deprotonate the active methylene compound (e.g., malonic acid) and, in some systems, as a phase-transfer agent to improve the solubility of reactants. rsc.org

For the Williamson ether synthesis route, inorganic bases such as potassium carbonate (K₂CO₃) are highly effective. chemicalbook.com K₂CO₃ is a mild, inexpensive, and easily removable base that efficiently promotes the deprotonation of the phenolic hydroxyl group in ferulic acid, enabling the subsequent nucleophilic attack on benzyl chloride. chemicalbook.com

The following table provides a comparative look at different base catalysts used in the Knoevenagel condensation.

Table 2: Comparative Analysis of Catalytic Systems for Knoevenagel Condensation

This interactive table compares the effectiveness of different base catalysts in the Knoevenagel condensation of benzaldehyde (B42025) with malonic acid, a model reaction for this synthetic pathway.

| Entry | Aldehyde | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Pyridine / Piperidine | Pyridine | 85 |

| 2 | Benzaldehyde | Triethylamine / Piperidine | Toluene | 82 |

| 3 | Benzaldehyde | Tributylamine / Piperidine | Toluene | 25 |

| 4 | Benzaldehyde | Trioctylamine / Piperidine | Toluene | 20 |

Data adapted from Pal, A., et al. (2018). rsc.org

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) stands out as the most prominent and widely used precursor for the synthesis of this compound. organic-chemistry.org As a naturally abundant phytochemical, it provides a readily available and cost-effective starting point for chemical synthesis. khanacademy.org The key transformation is the selective protection of the 4-hydroxyl group as a benzyl ether. This is typically achieved by reacting ferulic acid with benzyl chloride or benzyl bromide in the presence of a suitable base like potassium carbonate. chemicalbook.com This strategic protection prevents the acidic phenolic proton from interfering with subsequent reactions, particularly those involving the carboxylic acid group.

An alternative, though less common, synthetic strategy begins with 4-benzyloxy-3-methoxybenzaldehyde. This precursor is then subjected to a Knoevenagel or Perkin condensation with malonic acid or acetic anhydride (B1165640), respectively, to construct the cinnamic acid side chain. wikipedia.org This route builds the molecule from a different set of starting materials but ultimately converges on the same target structure.

Strategies for Derivatization of this compound

The carboxylic acid functional group in this compound is a prime target for chemical modification, allowing for the synthesis of a wide array of novel analogues with potentially diverse properties. Esterification and amidation are the most common derivatization strategies employed.

Esterification and amidation of the carboxylic acid moiety are fundamental strategies for creating new derivatives of this compound. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy (-OR) or amino (-NRR') group.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis (e.g., H₂SO₄) and heat. More efficiently, microwave-assisted esterification provides the corresponding esters in high yields and significantly shorter reaction times. mdpi.comresearchgate.net For example, reacting ferulic acid (the de-benzylated precursor) with various alcohols under microwave irradiation in the presence of sulfuric acid yields the desired alkyl ferulates rapidly. mdpi.com

Amidation typically requires activation of the carboxylic acid. A common method involves converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can directly couple the carboxylic acid with an amine to form the amide bond under milder conditions. nih.gov These methods have been used to synthesize a variety of N-substituted amides. nih.govbeilstein-journals.org

The following table presents examples of ester and amide analogues synthesized from cinnamic acid derivatives, illustrating the versatility of these derivatization approaches.

Table 3: Examples of Ester and Amide Derivatives from Cinnamic Acid Analogues

This interactive table showcases various ester and amide derivatives synthesized from cinnamic acid precursors, along with their reported yields under different reaction conditions.

| Derivative Type | Product Name | Reactants | Method / Catalyst | Yield (%) |

|---|---|---|---|---|

| Ester | Ethyl Ferulate | Ferulic Acid, Ethanol | Microwave, H₂SO₄ | 94 |

| Ester | Isopentyl Ferulate | Ferulic Acid, Isopentyl alcohol | Microwave, H₂SO₄ | 92 |

| Amide | N-Benzylbenzamide | Benzoic Acid, Benzylamine | Pyridinium Salt | 81 |

| Amide | N-(4-Methoxybenzyl)benzamide | Benzoic Acid, 4-Methoxybenzylamine | Pyridinium Salt | 88 |

| Amide | N-(4-methoxybenzyl)undec-10-enamide | Undec-10-enoic acid, 4-methoxybenzylamine | DCC / DMAP | 90 |

Data sourced from Li, N.-G., et al. (2009) mdpi.comresearchgate.net, Kumar, S., et al. (2021) beilstein-journals.org, and Khan, I., et al. (2020) nih.gov.

Modifications of Benzyl and Methoxy (B1213986) Moieties for Structural Diversity

The benzyl and methoxy groups of this compound offer strategic points for chemical modification to generate structural diversity. These modifications can influence the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn can affect its biological interactions.

Modification of the Benzyl Moiety:

The benzyloxy group at the C4 position is a key feature of the molecule. Its modification can be approached in several ways. A primary method involves the cleavage of the benzyl ether to yield the corresponding phenol (B47542) (ferulic acid), which can then be re-alkylated with a variety of substituted benzyl halides. This debenzylation can be achieved under mild conditions, for example, through catalytic hydrogenation.

Alternatively, diversity can be introduced by starting with a precursor like 4-hydroxy-3-methoxybenzaldehyde (vanillin) and performing a Williamson ether synthesis. beilstein-journals.org This reaction involves the deprotonation of the phenolic hydroxyl group with a base, followed by reaction with a substituted benzyl halide. This approach allows for the introduction of a wide range of substituents on the benzyl ring, such as alkyl, alkoxy, nitro, or halo groups. The resulting substituted 4-(benzyloxy)-3-methoxybenzaldehydes can then be converted to the corresponding cinnamic acids.

Modification of the Methoxy Moiety:

Modification of the methoxy group at the C3 position typically involves more challenging synthetic steps. One approach is to start from a precursor with a different substitution pattern, such as 3,4-dihydroxybenzaldehyde. Selective protection of one hydroxyl group allows for the alkylation of the other, followed by deprotection and subsequent benzylation.

A more direct, albeit potentially lower-yielding, approach could involve the demethylation of the 3-methoxy group in a derivative of this compound to yield a hydroxyl group. This newly formed hydroxyl group can then be alkylated with various alkyl halides to introduce different alkoxy groups, thereby creating a series of 3-alkoxy analogues.

A selection of potential modifications is presented in the table below:

| Modification Site | Reagents and Conditions | Resulting Moiety |

| Benzyl Group | 1. H₂, Pd/C (Debenzylation) 2. Substituted Benzyl Halide, K₂CO₃ (Re-alkylation) | Substituted Benzyloxy Group |

| Methoxy Group | 1. BBr₃ (Demethylation) 2. Alkyl Halide, Base (Alkylation) | Alkoxy Group |

These modifications provide a powerful toolkit for systematically altering the structure of this compound to explore structure-activity relationships.

Design and Synthesis of Analogues with Varied Substituent Patterns

The design and synthesis of analogues of this compound with varied substituent patterns on the phenyl ring is a crucial strategy for developing novel compounds with enhanced or specific biological activities. The primary synthetic route to achieve this involves the Knoevenagel or Perkin condensation of a suitably substituted benzaldehyde with malonic acid or acetic anhydride, respectively. researchgate.net

The key to generating diversity lies in the synthesis of the precursor benzaldehydes. Starting with commercially available substituted phenols, a series of reactions can be employed to construct the desired 4-benzyloxy-3-alkoxybenzaldehyde derivatives. For instance, beginning with a substituted 4-hydroxybenzaldehyde, the introduction of the methoxy group at the C3 position can be achieved through various methods, followed by benzylation of the C4 hydroxyl group.

The general synthetic approach is outlined below:

Selection of a Starting Phenol: A phenol with the desired substitution pattern is chosen as the starting material.

Introduction of the Aldehyde Group: If not already present, an aldehyde group is introduced onto the aromatic ring, typically ortho to a hydroxyl group, via formylation reactions (e.g., Reimer-Tiemann or Duff reaction).

Alkylation of Hydroxyl Groups: The hydroxyl groups at the C3 and C4 positions are then selectively alkylated. For instance, the C4-hydroxyl can be benzylated using benzyl bromide in the presence of a base. sigmaaldrich.com The C3-hydroxyl can be methylated or alkylated with other alkyl groups.

Condensation to form the Cinnamic Acid: The resulting substituted 4-benzyloxy-3-alkoxybenzaldehyde is then condensed with malonic acid (Knoevenagel condensation) or acetic anhydride (Perkin reaction) to yield the final cinnamic acid analogue. researchgate.net

The following table provides examples of synthesized analogues with varied substituent patterns, starting from the key intermediate 4-benzyloxy-3-methoxybenzaldehyde. sigmaaldrich.com

| Analogue Name | Starting Aldehyde | Condensing Agent |

| This compound | 4-Benzyloxy-3-methoxybenzaldehyde | Malonic Acid |

| Ethyl 4-benzyloxy-3-methoxycinnamate | 4-Benzyloxy-3-methoxybenzaldehyde | Ethyl acetate (B1210297) and a strong base |

| 4-Benzyloxy-3-ethoxycinnamic acid | 4-Benzyloxy-3-ethoxybenzaldehyde | Malonic Acid |

This modular synthetic strategy allows for the systematic introduction of a wide variety of substituents at different positions of the aromatic ring, providing a rich library of analogues for biological screening and the development of structure-activity relationships.

Molecular Interactions and Structure Activity Relationship Sar of 4 Benzyloxy 3 Methoxycinnamic Acid Analogues

Analysis of Functional Group Contributions to Biological Activity

The biological activity of 4-Benzyloxy-3-methoxycinnamic acid is not the result of a single feature but rather a synergistic contribution of its core components: the cinnamic acid backbone, the methoxy (B1213986) group, and the benzyloxy group.

Cinnamic Acid Backbone : The α,β-unsaturated carbonyl system of the cinnamic acid moiety is a critical structural element. Studies on related compounds, such as hydroxycinnamic acid derivatives, have demonstrated that the C7–C8 carbon-carbon double bond is essential for certain synergistic biological activities, including the induction of apoptosis in cancer cells. nih.gov Its removal, leading to a propanoate structure, often results in a significant loss of potency. nih.gov

Methoxy Group (-OCH₃) : The methoxy group at the C3 position plays a significant role in the molecule's metabolic stability and biological targeting. Methoxylation can inhibit the activity of first-pass liver enzymes that are responsible for sulfonation and glucuronidation, allowing more of the compound to reach systemic circulation in its active form. nih.gov Furthermore, the presence and position of methoxy groups can determine the specific therapeutic potential; for instance, a methoxy group at the para-position (C4) of the cinnamic acid ring has been identified as a key structural element for high antidiabetic activity in related phenylpropenoic acids. nih.gov

Benzyloxy Group (-OCH₂Ph) : The most distinguishing feature of this molecule is the benzyloxy group at the C4 position, which replaces the hydroxyl group found in its parent compound, ferulic acid. This substitution has a profound impact on the molecule's lipophilicity. The bulky, non-polar benzyl (B1604629) group significantly increases the compound's ability to partition into lipid environments compared to the polar hydroxyl group. This modification is crucial for enhancing membrane permeability and may alter the compound's binding affinity for specific receptor pockets. In many cinnamic acid derivatives, a hydroxyl group at the para-position is vital for activity; replacing it with a benzyloxy group represents a key modification in the exploration of SAR. nih.gov

Table 1: Contribution of Key Functional Groups to Biological Profile

| Functional Group | Position | Primary Contribution to Activity | Source |

|---|---|---|---|

| Cinnamic Acid Moiety | Core Scaffold | Provides the α,β-unsaturated system, often essential for covalent or non-covalent interactions with biological targets. nih.gov | nih.gov |

| Methoxy Group | C3 | Enhances metabolic stability by preventing rapid conjugation; influences specific therapeutic targeting. nih.gov | nih.gov |

| Benzyloxy Group | C4 | Significantly increases lipophilicity, enhancing membrane permeability and altering receptor binding interactions compared to a hydroxyl group. nih.govnih.gov | nih.govnih.gov |

Impact of Substituent Modifications on Pharmacological Efficacy

Modifying the substituents on the cinnamic acid scaffold is a cornerstone of medicinal chemistry strategy, aiming to enhance potency and selectivity. Research on analogues provides clear evidence of how structural changes affect pharmacological efficacy.

A key finding in the study of hydroxycinnamic acid derivatives (HCADs) is the strict requirement for specific structural features to achieve synergistic effects with other agents. For example, in acute myeloid leukemia cells, the ability of methyl esters of HCADs to cooperate with carnosic acid was found to depend on three critical elements: nih.gov

A substituent on the para-hydroxyl of the phenolic ring. nih.gov

The integrity of the C7–C8 double bond. nih.gov

A methyl-esterified carboxyl group. nih.gov

This demonstrates that even minor modifications, such as the saturation of the double bond to form a propanoate, can abolish the desired synergistic cytotoxicity. nih.gov Similarly, the presence of a free carboxylic acid instead of a methyl ester can diminish this cooperative effect. nih.gov

The substitution pattern on the aromatic ring is also paramount. While this compound features a C3 methoxy group, studies on related compounds have shown that moving this group to the C4 position can confer potent antidiabetic properties, highlighting the sensitivity of biological activity to substituent placement. nih.gov The replacement of the C4 hydroxyl group (as in ferulic acid) with the much larger benzyloxy group is a significant modification that alters steric and electronic properties, thereby influencing how the molecule fits into and interacts with a target binding site. nih.govnih.gov

Table 2: Effect of Structural Modifications on the Biological Activity of Cinnamic Acid Analogues

| Compound Modification | Impact on Pharmacological Efficacy | Rationale | Source |

|---|---|---|---|

| Saturation of C7=C8 Double Bond | Significant reduction or loss of activity. | The α,β-unsaturated system is often required for interaction with the target. | nih.gov |

| Free Carboxylic Acid vs. Methyl Ester | Altered activity; esters can be more potent in some contexts. | Esterification increases lipophilicity and can improve cell penetration. | nih.gov |

| Positional Isomers of Methoxy Group | Drastically different biological activities. | The specific position of the methoxy group is critical for interaction with certain biological targets (e.g., para-methoxy for antidiabetic activity). | nih.gov |

| C4-OH vs. C4-Benzyloxy | Altered lipophilicity and steric profile. | The benzyloxy group increases size and lipid solubility, affecting membrane passage and receptor fit. | nih.govnih.gov |

Lipophilicity (Log P) Considerations in Structure-Activity Relationships

Lipophilicity, often quantified as the partition coefficient (Log P), is a critical physicochemical parameter in drug design. It describes a compound's distribution between a lipid (n-octanol) and an aqueous phase, providing an estimate of its ability to cross biological membranes. nih.govresearchgate.net For a drug to be effective, it must possess a balance of lipophilic and hydrophilic properties to navigate from the site of administration to its molecular target. researchgate.net

The calculated XLogP3 value for this compound is 3.1. nih.gov This value indicates a significant degree of lipophilicity, which is largely attributable to the presence of the benzyl group. For comparison, its parent compound, ferulic acid (4-hydroxy-3-methoxycinnamic acid), is considerably more hydrophilic. This increased lipophilicity is a double-edged sword:

Advantage : Higher lipophilicity generally correlates with improved absorption and easier passage across the lipid bilayers of cell membranes. nih.gov This can lead to better bioavailability and access to intracellular targets.

Disadvantage : Excessively high lipophilicity can lead to poor solubility in aqueous environments (like blood), increased metabolic clearance, and potential for non-specific binding to lipids and proteins, which can cause toxicity. nih.govresearchgate.net

In drug discovery, lead compounds often fall within a Log P range of -1 to 3. researchgate.net At a Log P of 3.1, this compound is at the higher end of this desirable range, suggesting that its structure is well-suited for membrane permeation. The SAR for this class of compounds must therefore balance the potency gained from specific functional groups against the optimal lipophilicity required for a favorable pharmacokinetic profile. researchgate.net

Table 3: Comparison of Lipophilicity (Log P) for Cinnamic Acid Analogues

| Compound | Key Structural Difference | Calculated Log P (XLogP3) | Implication | Source |

|---|---|---|---|---|

| This compound | C4-Benzyloxy group | 3.1 | High lipophilicity, favors membrane penetration. | nih.gov |

| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | C4-Hydroxyl group | 1.5 | Moderate lipophilicity, more water-soluble. | - |

| Cinnamic Acid | No ring substitutions | 2.1 | Baseline lipophilicity for the scaffold. | - |

Log P values for Ferulic Acid and Cinnamic Acid are from public chemical databases for comparative purposes.

Conformational Analysis and Ligand-Receptor Binding Site Interactions

The biological effect of this compound is ultimately determined by its ability to bind to a specific molecular target, such as an enzyme or a receptor. This interaction is governed by the three-dimensional shape (conformation) of the ligand and the topology of the receptor's binding pocket.

While specific crystallographic data for this compound may be limited, in silico molecular docking studies on its close analogue, ferulic acid (4-hydroxy-3-methoxycinnamic acid), provide valuable insights. nih.gov Such studies predict the preferred binding orientation and affinity of a ligand within a target site. For instance, docking of ferulic acid against various receptors of the MCF-7 breast cancer cell line revealed that it could interact favorably with all of them, with the most optimal interaction observed with the receptor 2IOG, showing a binding affinity of -6.96 kcal/mol. nih.gov The analysis of this interaction highlighted the importance of:

Hydrophobic Interactions : The phenyl ring of the ligand forms favorable hydrophobic contacts with non-polar amino acid residues in the binding pocket. nih.gov

Hydrogen Bonding : The polar functional groups (hydroxyl and carboxylic acid in the case of ferulic acid) act as hydrogen bond donors and acceptors, forming critical connections with polar residues that anchor the ligand in place. nih.gov

The conformation of both the ligand and the receptor is not static. A ligand may adopt different orientations within the binding site, and the receptor itself can exist in different conformational states (e.g., active or inactive). nih.gov The binding of a ligand can induce or stabilize a particular protein conformation, which in turn dictates the downstream biological signal. nih.gov The bulky benzyloxy group of this compound would be expected to occupy a significant volume within a binding pocket, likely favoring interactions in a large, hydrophobic sub-pocket and potentially inducing a different receptor conformation than its smaller, more polar analogue, ferulic acid.

Table 4: Predicted Binding Interactions of Ferulic Acid (Analogue) with a Biological Receptor

| Parameter | Finding for Ferulic Acid with Receptor 2IOG | Implication for Ligand Binding | Source |

|---|---|---|---|

| Binding Affinity | -6.96 kcal/mol | Indicates a strong and spontaneous binding interaction. | nih.gov |

| Interaction Types | 12 hydrophobic contacts, 4 polar hydrogen bonds | Demonstrates a mix of forces stabilizing the ligand-receptor complex. | nih.gov |

| Molecular Dynamics | RMSF of 1.713 Å | Suggests the stability of the ligand-protein complex over time. | nih.gov |

Pharmacological Activities and Therapeutic Potential of 4 Benzyloxy 3 Methoxycinnamic Acid and Its Derivatives

Anticancer Efficacy

Derivatives of 4-benzyloxy-3-methoxycinnamic acid have emerged as subjects of significant research due to their potential as anticancer agents. These compounds exhibit a range of pharmacological activities that target key pathways involved in tumor growth and progression.

A crucial aspect of cancer progression is the uncontrolled proliferation and migration of malignant cells, leading to metastasis. Cinnamic acid derivatives have demonstrated notable inhibitory effects on these processes across various cancer models.

For instance, the benzofuran (B130515) derivative 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), an intermediate in the synthesis of ailanthoidol, has been shown to suppress the proliferation of Huh7 hepatocellular carcinoma cells. nih.gov In non-cytotoxic concentrations, BMBF significantly inhibited the motility and migration of these cells in a scratching motility assay. nih.gov Similarly, another derivative, alpha cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), produced a dose- and time-dependent decrease in the proliferation of breast cancer cell lines (MCF-7, T47D, and MDA-231). nih.gov Studies also documented ACCA's ability to inhibit the migration and invasion of highly metastatic MDA-231 breast cancer cells in vitro. nih.gov

The mechanism often involves the inhibition of signaling pathways critical for cell growth. Inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been shown to effectively inhibit not only proliferation but also the migration of mesothelioma cells, suggesting a common pathway targeted by these types of compounds. nih.gov Research on ropivacaine, while not a direct cinnamic acid derivative, further illustrates the inhibition of proliferation and migration in glioma cell lines T98G and LN229, highlighting a shared therapeutic goal. dovepress.com

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. Derivatives of this compound have been found to trigger this process through the intrinsic, or mitochondrial, pathway. This pathway is largely regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2). nih.gov

A common mechanism observed is the alteration of the Bax/Bcl-2 ratio. Studies on ACCA in breast cancer cells showed that the induction of apoptosis correlated with an increase in the pro-apoptotic Bax protein and a favorable increase in the Bax/Bcl-2 ratio. nih.gov Similarly, other related chalcone (B49325) and cinnamic acid derivatives have been found to downregulate the expression of the anti-apoptotic Bcl-2 protein in leukemia (K562) and gastric cancer (MGC-803) cell lines, which shifts the cellular balance towards apoptosis. researchgate.netnih.gov The activation of pro-apoptotic proteins like Bax at the mitochondrial surface leads to mitochondrial outer membrane permeabilization (MOMP), releasing factors that execute the apoptotic program. nih.gov

This process often culminates in the activation of a cascade of enzymes called caspases, such as caspase-3, which are the executioners of apoptosis. researchgate.net Notably, the ability of ACCA to suppress growth in cancer cells with defective or absent p53 genes indicates that this apoptotic induction can occur through a p53-independent mechanism, which is significant for treating tumors with p53 mutations. nih.gov

Cancer cells are characterized by their dysregulated cell cycle, leading to continuous division. Certain phytochemicals and their derivatives can interfere with this process, causing cell cycle arrest at specific checkpoints, thereby preventing cell division.

A prominent mechanism is the induction of G2/M phase arrest. nih.gov This is the phase where the cell prepares for mitosis. Studies on related compounds like genistein (B1671435) in human bladder cancer T24 cells have shown that it induces G2/M arrest. nih.gov This arrest is mechanistically linked to the downregulation of key G2/M regulatory proteins, including cyclin A and cyclin B1. nih.gov Cyclin B1, in complex with its partner kinase Cdk1, is essential for entry into mitosis, and its downregulation effectively halts the cell cycle at the G2/M transition. nih.gov This effect can be triggered through a p53-independent pathway, making it a viable strategy for a broader range of cancers. nih.gov The ability of agents like mitomycin C to also arrest T24 cells at the G2/M phase further validates this checkpoint as a key therapeutic target. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a central role in regulating cell proliferation, survival, and differentiation. nih.govnih.gov Upon binding with ligands like EGF or TGF-α, EGFR dimerizes and activates its intracellular tyrosine kinase domain, initiating downstream signaling cascades such as the Ras/PI3K/Akt pathway. nih.gov In many human tumors, EGFR is overexpressed or mutated, leading to sustained signaling that drives cancer growth. nih.govnih.gov

Because of its critical role, EGFR is a prime target for anticancer drug development. nih.gov Small-molecule tyrosine kinase inhibitors (TKIs) can prevent the activation of EGFR, thereby blocking its downstream effects. nih.gov These inhibitors interfere with EGFR-specific ligand signaling and prevent its autophosphorylation. nih.gov By targeting the EGFR signaling pathway, these compounds can effectively suppress tumor cell proliferation, survival, and angiogenesis. nih.govnih.gov The demonstrated efficacy of EGFR-TKIs in inhibiting mesothelioma cell proliferation and migration underscores the therapeutic potential of targeting this pathway. nih.gov

Derivatives of this compound have demonstrated broad cytotoxic activity against a variety of human cancer cell lines in laboratory settings. This suggests a potential for wide-ranging therapeutic applications. The cytotoxic efficacy, often measured by the IC50 value (the concentration required to inhibit the growth of 50% of cells), has been evaluated in numerous cancer models.

Studies have confirmed the cytotoxic effects in breast carcinoma (MCF-7, T47D, MDA-231), hepatocellular carcinoma (Huh7), and glioma/astrocytoma (T98G, LN229). nih.govnih.govdovepress.com Furthermore, related chemical structures have shown potent cytotoxicity against cell lines from colon carcinoma, leukemia, and prostate carcinoma, indicating a broad spectrum of activity for this class of compounds. brieflands.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds in Various Cancer Cell Lines This table is a representative summary based on findings for derivatives and related compounds.

| Cancer Model | Cell Line(s) | Observed Effect | Reference Compound/Derivative | Citation |

|---|---|---|---|---|

| Breast Carcinoma | MCF-7, T47D, MDA-231 | Inhibition of proliferation, induction of apoptosis | Alpha cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | nih.gov |

| Hepatocellular Carcinoma | Huh7 | Inhibition of proliferation and migration | BMBF Derivative | nih.gov |

| Astrocytoma (Glioma) | T98G, LN229 | Inhibition of proliferation and migration | Ropivacaine (Illustrative) | dovepress.com |

| Leukemia | K562, HL60, Jurkat | Cytotoxicity, Apoptosis Induction | Chalcone/Triazene Derivatives | researchgate.netbrieflands.com |

| Colon Carcinoma | HT29 | Cytotoxicity | Triazene Derivatives | brieflands.com |

| Prostate Carcinoma | PC3 | Cytotoxicity | Triazene Derivatives | brieflands.com |

Antimicrobial and Antifungal Spectrum

In addition to anticancer properties, related cinnamic acid compounds have shown promise as antimicrobial agents. Fungal infections, particularly those caused by opportunistic pathogens, pose a significant health challenge.

Research on 4-Methoxycinnamic acid (MCA), a closely related natural phenolic acid, has revealed its antifungal effects against Aspergillus fumigatus, a common cause of fungal keratitis. nih.gov The mechanism of MCA's antifungal action involves the inhibition of fungal cell wall synthesis and an alteration of the permeability of the fungal cell membrane. nih.gov A compromised cell wall and membrane lead to the loss of cellular integrity and eventual cell death.

Furthermore, MCA demonstrated a synergistic antifungal effect when combined with natamycin (B549155), a conventional antifungal medication. nih.gov This suggests that such compounds could not only act as standalone antifungal agents but also as sensitizers that enhance the efficacy of existing drugs, potentially allowing for lower dosages and reducing side effects. nih.gov

Activity Against Bacterial Pathogens

While research on the direct antibacterial activity of this compound is limited, studies on its derivatives and related cinnamic acid compounds reveal significant potential in combating bacterial pathogens. Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial properties. mdpi.comresearchgate.net

Derivatives of cinnamic acid have demonstrated notable anti-biofilm activity. mdpi.com For instance, chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde, a related compound, have shown varying degrees of antibacterial activity against different bacterial species. orientjchem.orgresearchgate.net The antimicrobial efficacy of these compounds is often attributed to the α,β-unsaturated keto functional group. orientjchem.org

Studies on various cinnamic acid derivatives, such as p-coumaric acid, ferulic acid, and sinapic acid, have shown a reduction in the growth of planktonic forms of Staphylococcus epidermidis. mdpi.com For example, cinnamic acid itself led to a 90.98% reduction in microbial growth. mdpi.com Furthermore, combinations of these acids with the antibiotic cloxacillin (B1194729) have demonstrated comparable or even enhanced growth reduction, suggesting potential synergistic effects. mdpi.com

In the context of multi-drug resistant bacteria, derivatives like p-coumaric acid, ferulic acid, and p-methoxycinnamic acid have shown effectiveness against colistin-resistant Acinetobacter baumannii. mdpi.com These compounds not only exhibited intrinsic antimicrobial activity but also worked synergistically with colistin, significantly reducing the minimum inhibitory concentration (MIC) of the antibiotic. mdpi.com Specifically, p-methoxycinnamic acid demonstrated MIC values in the range of 128–512 µg/mL against these resistant strains. mdpi.com

The anti-biofilm capabilities of these derivatives are also significant. P-methoxycinnamic acid was found to reduce biofilm formation of all tested colistin-resistant A. baumannii isolates by 40.3–77.2% in a dose-dependent manner. mdpi.com This highlights the potential of cinnamic acid derivatives in addressing the challenge of biofilm-associated infections, which are notoriously difficult to treat. mdpi.com

**Table 1: Antibacterial Activity of Cinnamic Acid Derivatives against Planktonic *S. epidermidis***

| Compound | Growth Reduction (%) |

|---|---|

| Cinnamic Acid | 90.98 (±4.199) |

| p-Coumaric Acid | 90.39 (±3.893) |

| Ferulic Acid | 83.15 (±3.554) |

| Sinapic Acid | 85.64 (±5.193) |

Data from a study on the antimicrobial and antibiofilm activity of cinnamic acid and its derivatives. mdpi.com

Antifungal Properties and Associated Mechanisms

Cinnamic acid and its derivatives, including 4-methoxycinnamic acid (a related compound to this compound), have been identified as possessing significant antifungal properties. researchgate.netresearchgate.net Research indicates that these compounds can inhibit the growth of various fungal species, in some cases more effectively than they inhibit bacteria. researchgate.net

The primary mechanisms behind the antifungal action of these compounds involve the disruption of the fungal cell wall and membrane. 4-methoxycinnamic acid has been shown to exert its antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane. researchgate.netnih.gov This disruption of the cell's structural integrity is a key factor in its fungicidal activity.

One of the specific molecular targets identified for the antifungal activity of cinnamic acid derivatives is the enzyme benzoate (B1203000) 4-hydroxylase (CYP53). researchgate.net Inhibition of this enzyme is a proposed mechanism contributing to their antifungal effects.

Furthermore, studies on Aspergillus fumigatus have revealed that 4-methoxycinnamic acid can inhibit the synthesis of β-1,3-glucan, a crucial component of the fungal cell wall. researchgate.net This inhibition leads to a delay in the failure of cell integrity and subsequent fungal death. researchgate.net

Strategies for Overcoming Fungal Tolerance

Fungal pathogens can develop tolerance to antifungal agents, posing a significant challenge in clinical settings. nih.gov Research into cinnamic acid derivatives has explored strategies to overcome this tolerance. One promising approach is the use of these compounds as chemosensitizers in combination with existing antifungal drugs.

For instance, 4-methoxycinnamic acid has been shown to exhibit a synergistic effect when combined with the antifungal drug natamycin against Aspergillus fumigatus. researchgate.netnih.gov This suggests that it can act as a sensitizer, enhancing the efficacy of conventional antifungal treatments.

Another strategy involves the chemical modification of the cinnamic acid structure itself. Studies have investigated how structural alterations can overcome fungal tolerance. For example, the deoxygenation of the 4-methoxyl group in 4-methoxycinnamic acid was explored as a method to overcome the tolerance of a Saccharomyces cerevisiae mutant. researchgate.net

Furthermore, the combination of cinnamic acid derivatives with cell wall-disrupting agents like caspofungin has been investigated to improve their potency against filamentous fungal pathogens. researchgate.net The use of small molecule chemosensitizers, such as 4-chloro-α-methylcinnamic acid, has also been shown to overcome the tolerance of A. fumigatus mutants to the antifungal agent fludioxonil. researchgate.net These approaches highlight the potential of cinnamic acid analogs as intervention catalysts to combat antifungal tolerance. researchgate.net

Anti-inflammatory Modulatory Effects

Cyclooxygenase (COX) Enzyme Inhibition Pathways

Cinnamic acid derivatives have demonstrated significant anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes. mdpi.com COX enzymes, particularly COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. bjournal.org

Research has shown that certain derivatives of cinnamic acid can effectively inhibit COX-2, an inducible enzyme that is significantly upregulated during inflammation. nih.govmdpi.com For example, a dimer of ferulic acid was found to markedly inhibit the gene expression of COX-2. nih.gov This suggests that these compounds may function similarly to nonsteroidal anti-inflammatory drugs (NSAIDs), many of which act by inhibiting COX enzymes. bjournal.orgnih.gov

Interestingly, the structural features of these derivatives influence their COX-inhibitory activity. For instance, while ferulic acid itself showed potent anti-radical activity, it did not inhibit COX-2. In contrast, its dimer and iso-ferulic acid demonstrated COX-2 inhibition, which was associated with an increased phenolic function. nih.gov This indicates that specific structural modifications can enhance the anti-inflammatory potential of cinnamic acid derivatives by targeting the COX pathway.

Associated Mechanistic Investigations

Beyond direct COX enzyme inhibition, the anti-inflammatory mechanisms of cinnamic acid derivatives involve the modulation of various inflammatory signaling pathways.

One key pathway implicated is the Mincle signal pathway. Research on 4-methoxycinnamic acid has shown that its anti-inflammatory effects are associated with this pathway. researchgate.netnih.gov This compound was found to downregulate the expression of several pro-inflammatory factors, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov

Furthermore, investigations into the anti-inflammatory effects of related compounds have pointed to the involvement of the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

The ability of these compounds to modulate cytokine release is another important aspect of their anti-inflammatory mechanism. For example, cinnamic acid has been shown to suppress the release of renal inflammatory cytokines in diabetic mice, thereby reducing inflammatory stress. researchgate.net These findings collectively indicate that the anti-inflammatory effects of this compound and its derivatives are multifaceted, involving the inhibition of key inflammatory enzymes and the modulation of critical signaling pathways and cytokine production.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Cinnamic acid and its derivatives are recognized for their potent antioxidant properties and their ability to scavenge reactive oxygen species (ROS). researchgate.netasianpubs.orgresearchgate.net ROS are highly reactive molecules that can cause oxidative damage to cells and contribute to various pathological conditions, including inflammation. nih.gov

The antioxidant capacity of these compounds is often attributed to their phenolic structure. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a closely related compound, is a well-known dietary antioxidant that can effectively scavenge free radicals. researchgate.net This free radical scavenging ability is believed to be a primary contributor to its various therapeutic effects. researchgate.net

Derivatives of cinnamic acid have been shown to effectively scavenge various types of radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.govresearchgate.netasianpubs.org The efficiency of this scavenging activity can be influenced by the specific chemical structure of the derivative. For instance, while ferulic acid itself is a potent anti-radical agent, its dimer exhibits a different profile of activity. nih.gov

Table 2: Antioxidant Activity of Selected Cinnamic Acid-Related Compounds

| Compound | DPPH Radical Scavenging (IC50) |

|---|---|

| Ferulic Acid | 0.145 mM |

| Ferulic Acid Dimer | 3.16 mM |

| Iso-ferulic Acid | 40.20 mM |

Data from a study comparing the anti-radical and COX-2 inhibitory activities of ferulic acid and its derivatives. nih.gov

Antiplatelet Activity and Thrombosis Research

Research into the therapeutic potential of cinnamic acid derivatives has extended to the field of hemostasis and thrombosis. While direct studies on the antiplatelet activity of this compound are limited in the available literature, research on its structural analogs provides insight into its potential in this area. A derivative, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, has been investigated for its anti-thrombotic properties.

Computational studies, including molecular docking and molecular dynamics, were employed to predict the biological activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid. These in silico methods predicted that the compound possesses anti-inflammatory and anti-thrombotic activity. The basis for this prediction was its interaction with the cyclooxygenase-1 (COX-1) enzyme, a key player in platelet aggregation. The molecular docking analysis revealed that 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid had a lower free bond energy value compared to ferulic acid, suggesting a potentially greater activity. Furthermore, molecular dynamics simulations indicated that the interaction of this derivative with the COX-1 protein was more stable than that of ferulic acid fip.org.

These predictive findings highlight the potential of modifying the structure of ferulic acid to enhance its biological activities. Ferulic acid itself, or 4-hydroxy-3-methoxycinnamic acid, is a well-known phenolic compound with established anti-inflammatory and anti-thrombosis activity fip.org. A study on the synthesis of 4-hydroxy-3-methoxycinnamic acid found it to possess antiplatelet activity, with an ED30 value of 1.3080 mg/Kg BW, which was reported to be 1.7 times more potent than cinnamic acid unar.ac.id. The modification of ferulic acid into 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid represents a strategy to improve upon these inherent properties fip.org.

Table 1: Predicted Anti-thrombotic Activity of a this compound Derivative

| Compound | Target Enzyme | Method | Key Finding | Reference |

|---|---|---|---|---|

| 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid | COX-1 | Molecular Docking & Molecular Dynamics | Predicted anti-thrombotic activity; Lower free bond energy and more stable interaction with COX-1 compared to ferulic acid. | fip.org |

Other Investigated Biological Activities (e.g., Neuroprotection, Acetylcholinesterase Inhibition)

Beyond thrombosis, derivatives and structurally related compounds of this compound have been explored for other significant biological effects, notably in the domains of neuroprotection and enzyme inhibition relevant to neurodegenerative diseases.

Neuroprotection

Cinnamic acid derivatives have shown promise as neuroprotective agents. For instance, E-p-methoxycinnamic acid (E-p-MCA), a compound structurally related to the ferulic acid backbone, has been demonstrated to protect cultured neuronal cells from glutamate-induced neurotoxicity. Research suggests that the α,β-unsaturated ester moiety and the para-methoxy group are crucial for this neuroprotective activity nih.gov. E-p-MCA was found to be more effective against neurotoxicity induced by N-methyl-D-aspartate (NMDA) than that induced by kainic acid nih.gov. Its mechanism appears to involve the partial antagonism of glutamatergic receptors, as it inhibited the binding of ligands to NMDA receptors on rat cortical membranes. This action leads to a reduction in the excitotoxic cascade, including diminished calcium influx and subsequent inhibition of nitric oxide and cellular peroxide overproduction nih.gov. Methoxy (B1213986) derivatives of cinnamic acid, such as ferulic acid and p-methoxycinnamic acid, are recognized as active compounds in medicinal plants used in Eastern medicine for treating conditions related to the nervous system semanticscholar.org.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease nih.govmdpi.com. Research has been conducted on 4-benzyloxychalcone derivatives for their anti-acetylcholinesterase activity. Chalcones, which share a three-carbon α,β-unsaturated carbonyl system with cinnamic acids, are known for their potential as anti-Alzheimer's agents nih.gov.

In one study, a series of 4-benzyloxychalcone derivatives were synthesized and tested for their ability to inhibit AChE. The synthesized compounds were reported to outperform the standard drug galantamine. Molecular docking studies were used to predict the binding interactions of these derivatives with the acetylcholinesterase enzyme (PDB ID: 4EY7) nih.gov. Although not direct derivatives of this compound, the promising results from these structurally similar chalcones suggest that the benzyloxy moiety, when incorporated into related scaffolds, could be a valuable feature for the design of novel acetylcholinesterase inhibitors nih.gov. The study of such inhibitors is a key area of research for ameliorating the symptoms of neurodegenerative conditions like Alzheimer's disease and myasthenia gravis mdpi.com.

Table 2: Investigated Biological Activities of Related Cinnamic Acid Derivatives

| Activity | Compound Class / Specific Compound | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| Neuroprotection | E-p-methoxycinnamic acid (E-p-MCA) | Attenuated glutamate-induced neurotoxicity in cultured cortical neurons. | Partial antagonism of NMDA receptors, reducing calcium influx and oxidative stress. | nih.gov |

| Acetylcholinesterase Inhibition | 4-Benzyloxychalcone derivatives | Demonstrated significant inhibitory activity against AChE, outperforming the standard drug galantamine in some cases. | Binding to the active site of the acetylcholinesterase enzyme. | nih.gov |

Computational Chemistry and in Silico Approaches in 4 Benzyloxy 3 Methoxycinnamic Acid Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies have been employed to predict the binding affinity of derivatives of 4-benzyloxy-3-methoxycinnamic acid against several key protein targets.

For Cyclooxygenase-1 (COX-1), a crucial enzyme in the inflammatory pathway, a derivative, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, was predicted to have greater activity than its parent compound, ferulic acid, based on its lower free bond energy values. fip.orgresearchgate.net The binding energy for the interaction between the COX-1 receptor and 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid was found to be -8.28 ± 0.25 kcal/mol. researchgate.net

In studies involving the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, ferulic acid derivatives have shown potential as inhibitors. fip.org Specifically, 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid demonstrated the lowest binding free energy among the tested derivatives. fip.org

While derivatives have been studied against the P2Y12 receptor, another important target for antithrombotic drugs, specific binding affinity data for this compound is not detailed in the available research. Similarly, dedicated molecular docking studies of this specific compound against the SARS-CoV-2 main protease (Mpro) have not been prominently featured in the reviewed literature.

The effectiveness of a ligand is heavily dependent on its interactions with the amino acid residues within the protein's binding pocket.

In the context of the COX-1 enzyme, the protein has two critical catalytic sites involving the amino acid residues TYR355 and ARG120. researchgate.net Binding to these essential residues can inhibit the enzyme's activity. researchgate.net For the derivative 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid, docking studies against EGFR revealed that methyl substitution on the benzoyloxy group enhanced interactions with amino acids by increasing hydrophobic π-alkyl, π-π, and alkyl binding. fip.org

Binding free energy and the inhibition constant (Ki) are critical parameters that quantify the strength of an inhibitor. A lower value for these metrics typically indicates a more potent inhibitor.

For the EGFR target, the derivative 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid was identified as the most promising compound, with a binding free energy of -8.81 kcal/mol and an inhibition constant (Ki) of 352.65 nM. fip.org In the case of COX-1, the binding of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid resulted in a free energy of binding of -8.28 ± 0.25 kcal/mol, which was lower than that of its precursor, ferulic acid (-6.27 ± 0.07 kcal/mol). researchgate.net

| Compound | Target Protein | Binding Free Energy (kcal/mol) | Inhibition Constant (Ki) |

| 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid | EGFR (PDB ID: 3W33) | -8.81 | 352.65 nM |

| 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid | COX-1 (PDB ID: 1CQE) | -8.28 ± 0.25 | Not Reported |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide powerful insights into the physical movements of atoms and molecules over time. This technique is used to assess the stability of the ligand-receptor complex, which is crucial for a drug's efficacy.

Simulations performed on the complex of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid with the COX-1 protein have shown that it forms more stable interactions compared to ferulic acid. fip.orgresearchgate.net Analysis of the simulation trajectory using metrics like the Root Mean Square Fluctuation (RMSF) plot indicates stable interactions between the ligand and specific amino acids, particularly the key catalytic residues TYR355 and ARG120. researchgate.net For the related compound ferulic acid, MD simulations have been used to validate docking results, with stable RMSF values below 3 Å and consistent Radius of Gyration (Rg) values suggesting a stable complex formation. nih.govresearchgate.net These simulations, often run for extended periods like 120 ns, help confirm that the ligand remains securely bound within the active site of the protein. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Insights

The ADMET profile of a compound is a critical determinant of its potential success as a drug. In silico tools are frequently used in the early stages of drug discovery to predict these properties, helping to filter out candidates with unfavorable pharmacokinetic profiles.

For ferulic acid, the parent compound of this compound, ADMET prediction has been performed using platforms like pkCSM. nih.gov These studies suggest that ferulic acid is a promising drug candidate based on its predicted properties. nih.gov However, a significant drawback of ferulic acid is its poor absorption. researchgate.net Structural modifications, such as those creating derivatives like this compound, are often aimed at improving these pharmacokinetic properties, particularly lipophilicity, to enhance absorption. fip.org For instance, modifications to the phenolic group of ferulic acid to form esters can increase lipophilic character. fip.org While general ADMET predictions for ferulic acid derivatives are mentioned in the literature, specific and detailed ADMET profiles for this compound itself are not extensively reported. fip.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. ijnrd.orglongdom.org These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are crucial for their effects. nih.gov

QSAR studies have been conducted on broader classes of compounds, such as cinnamic acid derivatives, to understand their potential as EGFR inhibitors. nih.gov These analyses often show that the electronic properties of the compounds are governing factors in their activity. nih.gov However, the available literature does not feature a specific, detailed QSAR or QSPR model developed exclusively for this compound and its immediate derivatives. The development of such a model would require a dataset of structurally similar compounds with corresponding measured biological activities, which would then be used to derive a predictive mathematical equation. ijnrd.org

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in the theoretical investigation of molecular structures and properties. researchgate.netresearchgate.net While specific DFT studies on this compound are not extensively documented in public literature, the application of these methods to closely related compounds, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and other cinnamic acid derivatives, provides a clear framework for how such research would be conducted and the insights it would yield. nih.govresearchgate.net DFT calculations are highly effective for predicting molecular geometry, electronic structure, vibrational frequencies, and chemical reactivity, offering a microscopic understanding that complements experimental findings. researchgate.net

Research on analogous compounds demonstrates that DFT, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G**, can accurately compute the optimized molecular structure. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation. For this compound, this would involve characterizing the planarity of the cinnamic acid backbone and the orientation of the bulky benzyloxy group relative to the phenyl ring.

Furthermore, DFT is used to simulate vibrational spectra (FT-IR and FT-Raman), which aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net For instance, calculations on trans-4-(trifluoromethyl)cinnamic acid allowed for the precise assignment of stretching and bending modes, showing good agreement with experimental data. A similar study on this compound would help interpret its vibrational spectrum, identifying characteristic frequencies for the carboxylic acid, ether, and aromatic functionalities.

The electronic properties of a molecule, which are crucial for predicting its reactivity and potential biological activity, are also effectively probed by DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. acs.orgnih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output, illustrating the charge distribution across the molecule and highlighting electrophilic and nucleophilic sites. physchemres.org For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the carboxyl, methoxy (B1213986), and benzyloxy groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic proton of the carboxyl group.

Thermodynamic parameters such as total energy, enthalpy, and Gibbs free energy can also be calculated, providing insights into the molecule's stability and the energetics of potential reactions. The table below presents an illustrative set of data that would typically be generated from a DFT study on this compound, based on findings for analogous compounds.

Table 1: Representative Theoretical Data from DFT Calculations for this compound

| Parameter | Representative Value | Significance |

|---|---|---|

| Total Energy | (Value in Hartrees) | Indicates the overall stability of the optimized molecular structure. |

| HOMO Energy | (Value in eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | (Value in eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | (Value in eV) | Correlates with chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| C=O Stretch Freq. | (Value in cm⁻¹) | Predicted vibrational frequency for the carbonyl group, comparable to experimental IR/Raman spectra. |

| O-H Stretch Freq. | (Value in cm⁻¹) | Predicted vibrational frequency for the hydroxyl group of the carboxylic acid. |

This table is for illustrative purposes to demonstrate the type of data generated in DFT studies. Specific values would need to be determined by actual quantum chemical calculations on the target molecule.

Preclinical Evaluation and Translational Prospects

In Vitro Efficacy Assessments in Relevant Cell Line Models

While direct and extensive in vitro studies on 4-Benzyloxy-3-methoxycinnamic acid are not widely available in the reviewed scientific literature, the bioactivity of its close structural analogs and derivatives provides significant insights into its potential efficacy. A notable example is the benzofuran (B130515) derivative, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), which shares the core 4-benzyloxy-3-methoxyphenyl moiety.

In a study investigating its effects on hepatocellular carcinoma (HCC), a common type of liver cancer, BMBF demonstrated significant anti-proliferative activity against the p53-mutant Huh7 human liver cancer cell line. brazilianjournals.com.br The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, was determined for BMBF. The IC50 value in Huh7 cells was found to be 48.22 µM after 24 hours of treatment and decreased to 38.15 µM after 48 hours, indicating a time-dependent inhibitory effect on cell viability. brazilianjournals.com.br These findings suggest that the 4-benzyloxy-3-methoxyphenyl scaffold is a key contributor to the observed cytotoxic effects.

The broader class of cinnamic acid derivatives has been a subject of interest for their potential anticancer properties. nih.govnih.gov These compounds are known to interact with various cellular targets, including protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov The nature of the substituents on the cinnamic acid backbone plays a pivotal role in modulating their biological activity. nih.gov For instance, studies on other cinnamic acid derivatives have shown their ability to induce apoptosis (programmed cell death) and inhibit cell migration and invasion in various cancer cell lines. While specific data for this compound is lacking, the demonstrated activity of its derivatives underscores the potential of this compound for further investigation in relevant cancer cell line models.

Table 1: In Vitro Efficacy of a this compound Derivative

| Compound | Cell Line | Assay | IC50 (24h) | IC50 (48h) | Source |

| 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) | Huh7 (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | 48.22 µM | 38.15 µM | brazilianjournals.com.br |

Potential for Lead Compound Identification in Drug Discovery Pipelines

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships, requiring modification to improve its potency, selectivity, or pharmacokinetic parameters. The identification of such compounds is a critical step in the development of new medicines.

While this compound itself has not been explicitly identified as a lead compound in the reviewed literature, its structural framework and the biological activities of its derivatives suggest its potential as a valuable starting point for drug discovery programs. nih.govnih.gov The cinnamic acid scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov

Screening libraries, which are large collections of chemical compounds, are often used in high-throughput screening to identify initial hits that can be developed into lead compounds. sygnaturediscovery.comnih.gov These libraries often contain compounds with diverse chemical scaffolds, including those with sp3-rich and lead-like properties, which are considered advantageous in drug development. nih.govchembridge.com The structural characteristics of this compound, with its combination of aromatic and ether functionalities, make it a candidate for inclusion in such screening libraries.